Lauroilsarcosina

Descripción general

Descripción

Este compuesto se utiliza ampliamente en productos para el cuidado personal como champús, pasta de dientes y espumas de afeitar debido a sus excelentes propiedades espumantes y limpiadoras . Es anfipático, lo que significa que tiene propiedades tanto hidrofóbicas como hidrofílicas, lo que lo hace efectivo para reducir la tensión superficial y emulsionar aceites.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

La lauroilsarcosina (sal de sodio) ejerce sus efectos principalmente a través de sus propiedades tensioactivas. Reduce la tensión superficial, lo que le permite emulsionar aceites y suciedad, que luego pueden eliminarse con el enjuague. La naturaleza anfipática del compuesto le permite interactuar con moléculas tanto hidrofóbicas como hidrofílicas, lo que lo hace efectivo en diversas aplicaciones. En sistemas biológicos, puede interrumpir las membranas celulares, lo que lleva a la lisis celular y la liberación del contenido intracelular .

Compuestos Similares:

Lauril sulfato de sodio: Ambos son tensioactivos aniónicos, pero el lauril sulfato de sodio se usa más comúnmente y puede ser más irritante para la piel.

Cocoil isetionato de sodio: Otro tensioactivo suave utilizado en productos para el cuidado personal, conocido por sus suaves propiedades limpiadoras.

Lauroil lactato de sodio: Similar en función pero derivado del ácido láctico, lo que lo hace más adecuado para pieles sensibles.

Unicidad: La this compound (sal de sodio) es única debido a su suavidad y biodegradabilidad. Es menos irritante en comparación con el lauril sulfato de sodio y tiene una mejor compatibilidad con la piel. Su capacidad para formar vesículas y micelas estables también la hace valiosa en sistemas de administración de fármacos y otras aplicaciones avanzadas .

Análisis Bioquímico

Biochemical Properties

Lauroylsarcosine plays a crucial role in biochemical reactions, particularly in protein purification . It is used in the extraction and solubilization of membrane proteins . It interacts with proteins, enhancing their solubility and facilitating their recovery from cell extracts . The nature of these interactions is primarily driven by the amphiphilic properties of Lauroylsarcosine, which allow it to interact with both hydrophilic and hydrophobic regions of proteins .

Cellular Effects

Lauroylsarcosine has been shown to have significant effects on various types of cells. For instance, it has been used to permeabilize baker’s yeast cells, leading to an increase in assayable cellular catalase activity . In another study, it was found that Lauroylsarcosine greatly enhanced the weak Resonance Light Scattering (RLS) intensity of proteins, indicating its influence on protein function .

Molecular Mechanism

At the molecular level, Lauroylsarcosine exerts its effects through its interactions with biomolecules. Its amphiphilic nature allows it to interact with both hydrophilic and hydrophobic regions of proteins, influencing their solubility and function . It does not precipitate and is commonly used in place of SDS .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Lauroylsarcosine on proteins can change over time. For instance, the enhancement of RLS intensity by Lauroylsarcosine was observed to increase with time, indicating a temporal effect

Dosage Effects in Animal Models

While specific studies on the dosage effects of Lauroylsarcosine in animal models are limited, one study showed that Lauroylsarcosine was used to deliver pDNA encoding TGF-β1 shRNA to the lungs of mice with bleomycin-induced pulmonary fibrosis . This suggests that the effects of Lauroylsarcosine may vary with different dosages and in different biological contexts.

Metabolic Pathways

It is known that Lauroylsarcosine is derived from a natural fatty acid and the amino acid derivative sarcosine, suggesting that it may be involved in lipid and amino acid metabolism .

Transport and Distribution

Lauroylsarcosine has been shown to be transported and distributed within cells and tissues. For instance, it has been used to permeabilize baker’s yeast cells, suggesting that it can cross cell membranes

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La lauroilsarcosina (sal de sodio) se sintetiza típicamente mediante la acilación de sarcosina con ácido láurico, seguida de neutralización con hidróxido de sodio. La reacción se lleva a cabo en un matraz de cuatro bocas equipado con un termómetro, agitador, embudo de adición y condensador. El ácido láurico se disuelve en metanol anhidro, y se agrega bisulfato de sodio monohidratado como catalizador. La mezcla se calienta a 80°C durante varias horas para completar la reacción .

Métodos de producción industrial: En entornos industriales, la producción de this compound (sal de sodio) involucra pasos similares pero a una escala mayor. El proceso incluye el uso de reactores continuos y sistemas automatizados para garantizar una calidad y un rendimiento consistentes. El producto final se purifica mediante cristalización o destilación para eliminar cualquier impureza.

Análisis De Reacciones Químicas

Tipos de reacciones: La lauroilsarcosina (sal de sodio) se somete principalmente a reacciones de sustitución debido a la presencia de los grupos amida y carboxilato. También puede participar en reacciones de oxidación y reducción bajo condiciones específicas.

Reactivos y condiciones comunes:

Reacciones de sustitución: Estas reacciones a menudo involucran nucleófilos como iones hidróxido o aminas. Las condiciones de reacción típicamente incluyen temperaturas suaves y un pH neutro a ligeramente básico.

Reacciones de oxidación: Los agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio pueden usarse para oxidar el grupo lauroilo.

Reacciones de reducción: Los agentes reductores como el borohidruro de sodio pueden reducir el grupo carbonilo en la cadena lauroilo.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de sustitución con iones hidróxido pueden producir alcoholes, mientras que las reacciones de oxidación pueden producir ácidos carboxílicos.

Comparación Con Compuestos Similares

Sodium Lauryl Sulfate: Both are anionic surfactants, but sodium lauryl sulfate is more commonly used and can be more irritating to the skin.

Sodium Cocoyl Isethionate: Another mild surfactant used in personal care products, known for its gentle cleansing properties.

Sodium Lauroyl Lactylate: Similar in function but derived from lactic acid, making it more suitable for sensitive skin.

Uniqueness: Lauroylsarcosine (sodium salt) is unique due to its mildness and biodegradability. It is less irritating compared to sodium lauryl sulfate and has better compatibility with the skin. Its ability to form stable vesicles and micelles also makes it valuable in drug delivery systems and other advanced applications .

Actividad Biológica

N-Lauroylsarcosine, also known as sodium lauroylsarcosinate or Sarkosyl, is an anionic surfactant that has garnered attention in various scientific fields due to its unique biological properties. This article explores its biological activity, applications, and relevant research findings.

- Molecular Formula : C₁₅H₂₈NNaO₃

- Molecular Weight : 293.378 g/mol

- Density : 1.033 g/mL at 20 °C

- Melting Point : 46 °C

- Boiling Point : 100 °C

N-Lauroylsarcosine is characterized by its amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic substances, making it useful in various biochemical applications .

1. Protein Purification

One of the notable applications of N-Lauroylsarcosine is in the purification of recombinant proteins. A study demonstrated that incorporating this surfactant into affinity chromatography significantly improves the capture, purity, and yield of difficult-to-purify proteins without affecting their biological activity. This method enhances the efficiency of protein extraction from crude bacterial cell extracts, which is crucial for biotechnological and biomedical applications .

| Parameter | Without N-Lauroylsarcosine | With N-Lauroylsarcosine |

|---|---|---|

| Protein Yield | Low | High |

| Purity | Moderate | High |

| Biological Activity | Unaffected | Unaffected |

2. Antimicrobial Activity

N-Lauroylsarcosine has been evaluated for its antimicrobial properties. In vitro studies have shown that it exhibits significant antibacterial effects against various pathogens. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis. This property makes it a candidate for use in dental products and topical formulations aimed at controlling infections .

3. DNA Extraction

Recent research highlights the role of N-Lauroylsarcosine in facilitating nucleic acid extraction processes. It serves as a surfactant to disrupt cell membranes and solubilize proteins, thus enhancing the release of nucleic acids while protecting them from degradation. This application is particularly valuable in molecular biology for streamlining diagnostic workflows .

Study on Antimicrobial Efficacy

A comparative study assessed the efficacy of N-Lauroylsarcosine against common oral pathogens. The results indicated that formulations containing this surfactant significantly reduced microbial counts compared to control groups without it. The study concluded that N-Lauroylsarcosine could be effectively integrated into oral hygiene products to enhance their antimicrobial activity .

Protein Purification Enhancement

In a recent publication, researchers developed a novel protocol using N-Lauroylsarcosine for purifying recombinant proteins from complex mixtures. The study reported a two-fold increase in yield and purity when using this surfactant compared to traditional methods, demonstrating its potential as a critical tool in protein biochemistry .

Propiedades

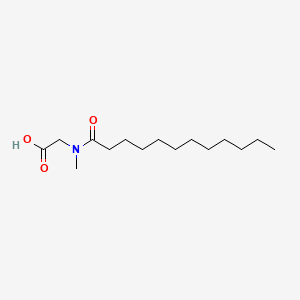

IUPAC Name |

2-[dodecanoyl(methyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO3/c1-3-4-5-6-7-8-9-10-11-12-14(17)16(2)13-15(18)19/h3-13H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BACYUWVYYTXETD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)N(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68003-46-3 (ammonium salt) | |

| Record name | Glycine, N-methyl-N-(1-oxododecyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7042011 | |

| Record name | N-Dodecanoyl-N-methylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White hygroscopic powder; [Sigma-Aldrich MSDS] | |

| Record name | N-Lauroylsarcosine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17196 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

97-78-9 | |

| Record name | Lauroylsarcosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine, N-methyl-N-(1-oxododecyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-LAUROYLSARCOSINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96994 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycine, N-methyl-N-(1-oxododecyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Dodecanoyl-N-methylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-lauroylsarcosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.372 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAUROYL SARCOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LIJ19P3L6F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Lauroylsarcosine contribute to the synthesis of specific morphologies in materials like Hydroxyapatite and Calcium Carbonate?

A1: Lauroylsarcosine acts as a surfactant, influencing crystal growth by preferentially adsorbing onto specific crystal faces. This selective interaction modifies surface energies, leading to the formation of various morphologies. For instance, in Hydroxyapatite synthesis, increasing the concentration of Lauroylsarcosine shifts the morphology from oval to plate-like. [, ]

Q2: Can Lauroylsarcosine impact biological systems?

A2: Yes, research suggests Lauroylsarcosine can interact with biological systems. In a study, topical application of Lauroylsarcosine on mice skin induced scratching behavior, linked to histamine release from epidermal keratinocytes, but not mast cells, indicating its potential to modulate cellular responses. []

Q3: What is the molecular formula and weight of Lauroylsarcosine?

A3: Lauroylsarcosine has the molecular formula C15H29NO3 and a molecular weight of 271.4 g/mol. []

Q4: Is Lauroylsarcosine compatible with noble metals like gold and silver in nanomaterial synthesis?

A4: Research indicates compatibility. Lauroylsarcosine can function as a reducing agent and stabilizer in the synthesis of noble metal nanoparticles encapsulated within hollow silica nanospheres. []

Q5: Can Lauroylsarcosine inhibit corrosion in metallic materials?

A5: Studies have shown that Lauroylsarcosine can act as a corrosion inhibitor, specifically for Type 304L stainless steel. Its effectiveness is influenced by factors like concentration, chloride concentration, pH, and surface prepassivation. []

Q6: Can Lauroylsarcosine be used to create catalytic systems?

A6: Yes, Lauroylsarcosine has been successfully incorporated into metallomicellar systems for catalysis. For instance, a system using a cerium(III) complex and Lauroylsarcosine micelles exhibited enhanced catalytic activity in hydrolyzing bis(4-nitrophenyl) phosphate ester (BNPP) compared to a cationic counterpart. This highlights its potential in facilitating specific chemical reactions. []

A5: While the provided research doesn't delve deeply into computational studies on Lauroylsarcosine itself, there's a mention of using the Langmuir adsorption isotherm model to understand its adsorption behavior on cobalt surfaces. This suggests the applicability of computational models to analyze its interactions with other materials. []

Q7: Does the structure of Lauroylsarcosine impact its biological activity?

A7: Yes, structural variations can influence activity. Comparing Lauroylsarcosine with Sodium Lauryl Sulfate, another anionic surfactant, reveals differences in their antiviral activity against Herpes Simplex Virus. This suggests that subtle structural differences within this class of compounds can lead to varied interactions with biological targets and thus, different activity profiles. []

Q8: Can Lauroylsarcosine be incorporated into drug delivery systems?

A8: Research indicates its potential in drug delivery. For example, thermoreversible gel formulations containing Lauroylsarcosine have been explored as potential topical microbicides against sexually transmitted diseases. These formulations exhibited promising antiviral activity in both in vitro and in vivo models. []

Q9: Has the effectiveness of Lauroylsarcosine against specific pathogens been investigated?

A9: Yes, studies have explored its antimicrobial properties. For example, Lauroylsarcosine demonstrated potent inhibitory effects against Herpes Simplex Virus (HSV) in cell culture, highlighting its potential as a topical antiviral agent. [, ]

Q10: What are the safety implications of using Lauroylsarcosine in topical applications?

A10: While Lauroylsarcosine is generally considered safe for topical use, research highlights the importance of careful concentration considerations. One study revealed that a 1% Lauroylsarcosine ointment caused skin erythema and keratinocyte damage in rats, emphasizing the need for thorough safety evaluations for topical formulations. []

Q11: Can Lauroylsarcosine be used for targeted drug delivery?

A11: Research suggests it can be incorporated into targeted delivery systems. One study utilized Lauroylsarcosine in a lung-targeting lipopolyplex for delivering a therapeutic gene. This system demonstrated successful gene delivery and therapeutic efficacy in a mouse model of pulmonary fibrosis. []

Q12: What analytical techniques are commonly employed to study Lauroylsarcosine and its applications?

A12: Various techniques are used to characterize Lauroylsarcosine and its effects. Common methods include: * Microscopy: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are employed to visualize the morphology and size of nanoparticles synthesized using Lauroylsarcosine. [, , ] * Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy helps in identifying functional groups and characterizing the structure of materials. [, ] * Chromatography: Ion-exchange chromatography is used for the purification of Lauroylsarcosine. []

Q13: Does the solubility of Lauroylsarcosine change in the presence of carbon dioxide?

A13: Yes, research indicates that semifluorinated γ-cyclodextrin derivatives, synthesized using Lauroylsarcosine, show altered solubility in densified CO2. They can also form soluble complexes with certain surfactants in liquid CO2, suggesting a potential application in CO2-based systems. []

Q14: Can Lauroylsarcosine elicit an immune response?

A14: There is evidence suggesting potential immunogenic properties. In one study, immunization of cows with ferric enterobactin receptor (FepA) isolated using Lauroylsarcosine led to a significant increase in serum and milk immunoglobulin G (IgG) antibodies against FepA. This suggests that Lauroylsarcosine, or components extracted using it, can induce an immune response. []

Q15: What are some alternatives to Lauroylsarcosine in specific applications?

A15: Depending on the application, several alternatives to Lauroylsarcosine exist. * For synthesis: Other anionic surfactants, like Sodium Dodecyl Sulfate (SDS), can be used, although they may result in different morphologies of the synthesized materials. [, ]* For extraction: Triton X-100 is a common alternative, often used in combination with Lauroylsarcosine for protein extraction. [] * For corrosion inhibition: Compounds like 1,2-4 Triazole (TAZ) and potassium oleate (PO) have been explored as alternatives, with PO demonstrating better performance in some cases. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.